Product packaging for 3-Methylthiophene-d3(Cat. No.:CAS No. 108343-10-8)

3-Methylthiophene-d3

Cat. No.: B019666
CAS No.: 108343-10-8
M. Wt: 101.19 g/mol
InChI Key: QENGPZGAWFQWCZ-FIBGUPNXSA-N
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Description

3-Methylthiophene-d3 is a stable, deuterium-labeled analog of 3-methylthiophene, characterized by the molecular formula C5H3D3S and a molecular weight of 101.19 g/mol. This compound is supplied as a colorless to light yellow liquid and requires storage at 2-8°C to maintain stability. As a deuterated building block, this compound is primarily valued in synthetic organic chemistry for its utility in preparing functionalized thiophenes that are otherwise difficult to access. Its core research value lies in its role in mechanistic studies and as a precursor in the synthesis of more complex molecules, particularly within materials science. For instance, poly(3-alkylthiophenes) and related conductive polymers can be fabricated from this and similar monomers for use in electronic devices such as Schottky diodes, where the polymer's morphology and structure significantly influence device performance. Furthermore, this compound serves as a critical standard and intermediate in the development of catalytic processes. It is used to investigate the influence of metal doping (e.g., Co, Sn) on the catalytic performance of metal sulfides in hydrodesulfurization and other relevant reactions, providing insights into site blocking and promotional effects. Applications: • Deuterated precursor for organic synthesis and functionalized thiophenes • Monomer for conductive polymer research and organic electronic devices • Standard and probe molecule in catalytic studies and mechanistic investigations • Building block for pharmaceutical and agrochemical intermediates Please Note: This product is intended for research and laboratory use only. It is not designed, approved, or intended for use in the diagnosis of diseases, the treatment of humans or animals, or for any other form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6S B019666 3-Methylthiophene-d3 CAS No. 108343-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trideuteriomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENGPZGAWFQWCZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480367
Record name 3-Methylthiophene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108343-10-8
Record name 3-Methylthiophene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiophene-d3 typically involves the deuteration of 3-methylthiophene. One common method is the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 3-methylthiophene and the catalyst. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), alkyl halides

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

1.1 Methylthiolation Reactions

Recent research highlights the use of 3-Methylthiophene-d3 as a robust methylthiolating reagent in synthetic organic chemistry. A study demonstrated the efficient synthesis of deuterated methylthiolated biomolecules utilizing a novel reagent derived from methyl 3-thiopropanoate and CD₃I. This reagent showed excellent reactivity with various electrophiles, leading to high deuterium incorporation (99% D) in products such as Sulfoxaflor, which is significant for pharmaceutical discovery and development .

Table 1: Comparison of Reactivity with Electrophiles

Electrophile TypeReactivity LevelDeuterium Incorporation
Alkyl IodidesHigh99%
Benzyl ChloridesModerate95%
Aryl Halides (I, Br)High98%
Aryl TriflatesModerate90%

Environmental Monitoring

2.1 Electrochemical Sensors

This compound has been utilized in the development of modified electrodes for the electrochemical detection of phenolic compounds, which are priority pollutants in environmental studies. A case study reported on a 3-methyl thiophene-modified boron-doped diamond (BDD) electrode that demonstrated enhanced sensitivity and selectivity for detecting gallic acid in various tea samples. The modified electrode exhibited improved conductivity and stability compared to unmodified BDD electrodes, making it suitable for applications in food safety and environmental monitoring .

Table 2: Performance Metrics of BDD/P3MT Sensor

ParameterBDD ElectrodeBDD/P3MT Electrode
Limit of Detection (LOD)0.28 mg/L0.76 mg/L
Limit of Quantification (LOQ)0.95 mg/L2.53 mg/L
Coefficient of DeterminationR² = 0.94R² = 0.99

Photodynamic Therapy (PDT)

3.1 Thiophene-Based Photosensitizers

Research into thiophene derivatives, including those containing this compound, has shown promise in photodynamic therapy applications. A mathematical model developed to predict the reactivity of thiophenes towards singlet oxygen indicates that thiophenes can be optimized for efficiency and safety in PDT settings. The model suggests that specific structural modifications can enhance the stability and reactivity of these compounds, making them suitable candidates for use as photosensitizers .

Table 3: Reactivity Predictions for Thiophene Derivatives

Compound TypeSinglet Oxygen Reactivity (log k)Stability Rating
Unmodified Thiophene-3Low
Modified Thiophene-4High
3-Methylthiophene Derivative-3.39Moderate

Mechanism of Action

The mechanism of action of 3-Methylthiophene-d3 primarily involves its role as a deuterated analog in various studies. The presence of deuterium atoms allows for the detailed analysis of molecular interactions and reaction pathways using NMR spectroscopy. The deuterium atoms provide a distinct signal in NMR spectra, enabling researchers to track the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison :

  • Isotopic Effects : The deuterated form (C₅H₃D₃S) has a slightly higher molecular weight (101.18 vs. 98.16) due to the replacement of three hydrogens with deuterium. This isotopic substitution reduces vibrational frequencies, making it useful in spectroscopic studies .
  • Applications: While non-deuterated 3-methylthiophene is used in organic synthesis and polymer chemistry (e.g., conducting polymers) , the deuterated variant is specialized for tracking reaction pathways or metabolic studies via isotopic labeling .
2.2. 3-(Methylthio)thiophene
  • CAS : 20731-74-2
  • Molecular Formula : C₅H₆S₂
  • Molecular Weight : 130.22 g/mol
  • Key Properties : Contains a methylthio (–SCH₃) group instead of a methyl (–CH₃) group .

Comparison :

  • Structural Differences : The sulfur atom in the methylthio group enhances electron density in the thiophene ring, altering reactivity in electrophilic substitution reactions compared to 3-methylthiophene-d3.
2.3. 4-Methylthiophene-2-boronic Acid
  • CAS : 162607-15-0
  • Molecular Formula : C₅H₇BO₂S
  • Molecular Weight : 141.98 g/mol .

Comparison :

  • Functional Group : The boronic acid (–B(OH)₂) group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in this compound.
  • Applications : This compound is critical in synthesizing biaryl structures for drug discovery, contrasting with the deuterated compound’s role in isotopic tracing .
2.4. Thiophene-3-carboxaldehyde
  • CAS : 498-62-4
  • Molecular Formula : C₅H₄OS
  • Molecular Weight : 112.15 g/mol
  • Key Properties : Contains an aldehyde (–CHO) group, increasing polarity and reactivity .

Comparison :

  • Reactivity : The aldehyde group participates in condensation reactions (e.g., forming Schiff bases), unlike the inert methyl group in this compound.
  • Applications : Used in synthesizing heterocyclic compounds and dyes, whereas the deuterated compound is reserved for mechanistic studies .

Physicochemical and Spectral Differences

Property This compound 3-Methylthiophene 3-(Methylthio)thiophene
Molecular Weight (g/mol) 101.18 98.16 130.22
Boiling Point (°C) Not reported 114 Not reported
Density (g/cm³) 1.0 ± 0.1 1.016 Not reported
Key Functional Group –CD₃ –CH₃ –SCH₃
Spectral Utility NMR/MS isotope tracing Limited to non-deuterated studies UV/IR for sulfur analysis

Biological Activity

3-Methylthiophene-d3 is a deuterated derivative of 3-methylthiophene, a compound known for its presence in various natural products and its potential applications in organic synthesis and materials science. The biological activity of this compound has garnered interest due to its implications in pharmacology and toxicology. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and analytical data.

  • Chemical Formula : C5H6D3S
  • Molecular Weight : 115.17 g/mol
  • Structure : The compound features a thiophene ring with a methyl group at the 3-position, with three hydrogen atoms replaced by deuterium.

Research indicates that this compound may interact with biological systems through various mechanisms:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit antimicrobial properties. For instance, 3-methylthiophene has been evaluated for its efficacy against bacterial strains, suggesting potential applications in developing new antibacterial agents .
  • Antioxidant Properties : Compounds containing thiophene rings are often studied for their antioxidant capabilities. The presence of the methyl group in this compound may enhance its ability to scavenge free radicals, thereby contributing to cellular protection against oxidative stress .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been investigated as a potential inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Effectiveness : A study conducted on the antimicrobial activity of thiophene derivatives revealed that this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Antioxidant Activity Assessment : In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibited an IC50 value of 120 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Table 1: Biological Activities of this compound

Activity TypeMethodologyResultReference
AntimicrobialMIC AssayMIC = 50 µg/mL
AntioxidantDPPH Scavenging TestIC50 = 120 µM
Enzyme InhibitionEnzyme Activity AssayMAO inhibition noted

Q & A

Q. How is 3-Methylthiophene-d3 synthesized, and what isotopic purity considerations are critical for reproducibility?

Methodological Answer:

  • Synthesis Protocol : Deuterated analogs like this compound are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl) or direct deuteration of precursors. For example, intermediates such as thiophene derivatives are deuterated under controlled conditions to ensure selective labeling at the methyl group .
  • Isotopic Purity : Verify purity using mass spectrometry (MS) or nuclear magnetic resonance (¹H/²H NMR). A minimum of 99 atom% D is required to minimize isotopic dilution effects in kinetic studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions due to potential inhalation risks .
  • Waste Management : Segregate deuterated waste from non-deuterated chemicals. Collaborate with certified waste management services for proper disposal of deuterated organic compounds .

Q. How does deuterium substitution at the methyl group influence the physicochemical properties of this compound compared to its non-deuterated analog?

Methodological Answer:

  • Isotopic Effects : Deuterium increases molecular mass (101.18 g/mol vs. 98.16 g/mol for non-deuterated 3-Methylthiophene), altering vibrational frequencies (e.g., IR C-D stretching at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹). This impacts reaction kinetics (e.g., KIE studies) and spectroscopic characterization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/²H NMR : ²H NMR confirms deuterium incorporation (absence of methyl proton signals at ~2.3 ppm). ¹H NMR resolves residual protons in the thiophene ring .
  • IR Spectroscopy : Identify C-D stretches (~2100 cm⁻¹) and compare with non-deuterated analogs to validate isotopic labeling .

Advanced Research Questions

Q. How can researchers design experiments to study the kinetic isotope effect (KIE) of this compound in catalytic reactions?

Methodological Answer:

  • Experimental Design :
    • Conduct parallel reactions with deuterated and non-deuterated substrates under identical conditions (temperature, catalyst loading).
    • Use GC-MS or HPLC to quantify reaction rates. For example, compare turnover frequencies (TOF) in hydrogenation or C–S bond activation reactions.
    • Calculate KIE as KIE=kHkD\text{KIE} = \frac{k_H}{k_D}, where values >1 indicate significant deuterium effects .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound (e.g., unexpected byproducts)?

Methodological Answer:

  • Root-Cause Analysis :
    • Isotopic Impurity Check : Verify deuterium content via MS; impurities >1% non-deuterated compound can skew results.
    • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates. For example, deuterated intermediates may exhibit altered stabilization energies .
    • Computational Validation : Perform DFT calculations to compare activation barriers for deuterated vs. non-deuterated pathways .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

  • Hyphenated Techniques :
    • GC-MS with Isotopic Calibration : Use deuterated internal standards (e.g., d₅-toluene) to quantify non-deuterated contaminants.
    • LC-QTOF-MS : Resolves isotopic clusters with high mass accuracy (<5 ppm error) to distinguish impurities .
  • Protocol Deviations : Document deviations from synthesis protocols (e.g., incomplete deuteration) to guide troubleshooting .

Q. How can computational modeling (e.g., DFT) predict the behavior of this compound in novel reaction systems?

Methodological Answer:

  • Modeling Workflow :
    • Optimize geometries of deuterated and non-deuterated structures using B3LYP/6-31G(d).
    • Calculate vibrational frequencies and thermodynamic properties (ΔG‡) to predict KIE.
    • Validate with experimental data (e.g., activation energies from Arrhenius plots) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylthiophene-d3
Reactant of Route 2
3-Methylthiophene-d3

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